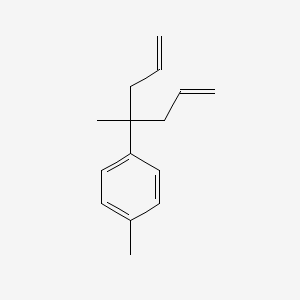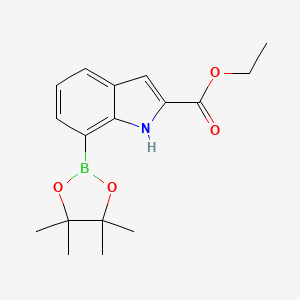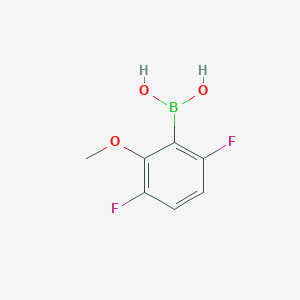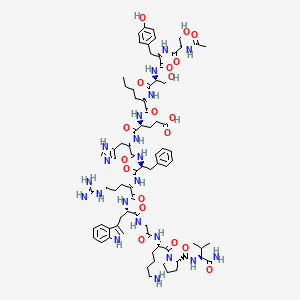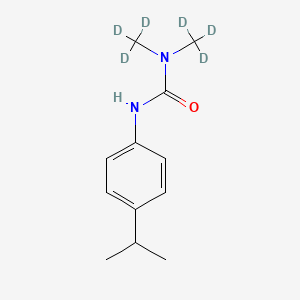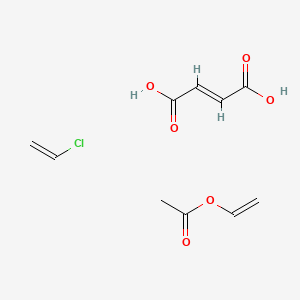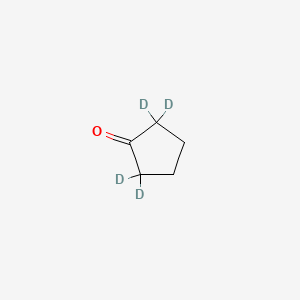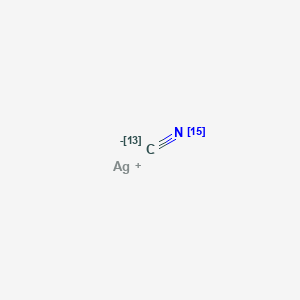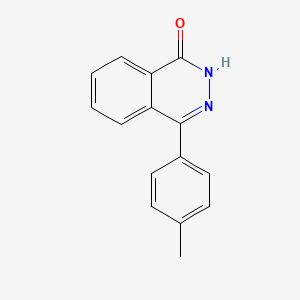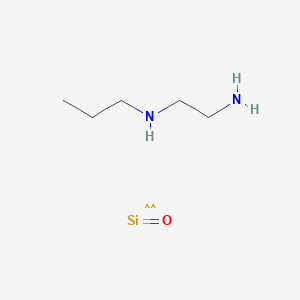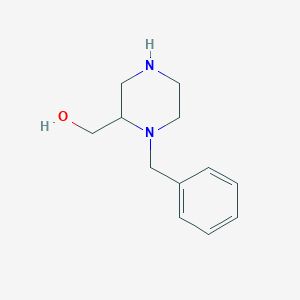
(1-Benzylpiperazin-2-yl)methanol
概要
説明
“(1-Benzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 476493-27-3. Its molecular weight is 206.29 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(1-Benzylpiperazin-2-yl)methanol” is1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 . Physical And Chemical Properties Analysis
“(1-Benzylpiperazin-2-yl)methanol” is a solid, semi-solid, or liquid substance .科学的研究の応用
Synthesis and Transformation into CNS Ligands
(1-Benzylpiperazin-2-yl)methanol has been utilized in the synthesis of compounds with potential applications in central nervous system (CNS) therapies. A novel synthesis method starting from (S)-serine led to the development of chiral, non-racemic bicyclic lactams. These compounds, particularly the butyl derivative, showed promising interactions with σ1-receptors, suggesting potential for CNS receptor modulation (Beduerftig, Weigl, & Wünsch, 2001).
Development of Enzyme Inhibitors
Research has demonstrated the development of (1-Benzylpiperazin-2-yl)methanol derivatives as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These inhibitors play a role in regulating endocannabinoid signaling, offering therapeutic potential in areas such as pain management (Morera, Labar, Ortar, & Lambert, 2012).
Antimicrobial Activity
A series of novel compounds synthesized from (1-Benzylpiperazin-2-yl)methanol demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Mandala et al., 2013).
Corrosion Inhibition
Compounds derived from (1-Benzylpiperazin-2-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic environments. Their interaction with metal surfaces suggests potential applications in industrial settings to protect metals from corrosion (Ma, Qi, He, Tang, & Lu, 2017).
Catalyst Development
(1-Benzylpiperazin-2-yl)methanol derivatives have been utilized in the development of highly active catalysts for chemical reactions. These catalysts show potential in various chemical synthesis processes, enhancing efficiency and selectivity (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Sigma and 5-HT1A Receptor Ligands
Research into omega-(tetralin-1-yl)-n-alkylamine derivatives, structurally related to (1-Benzylpiperazin-2-yl)methanol, revealed their moderate to high affinity for sigma receptors. This finding is significant for developing new drugs targeting these receptors (Berardi et al., 1996).
Safety And Hazards
特性
IUPAC Name |
(1-benzylpiperazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULIYROIRMPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599661 | |
| Record name | (1-Benzylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperazin-2-yl)methanol | |
CAS RN |
476493-27-3 | |
| Record name | (1-Benzylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

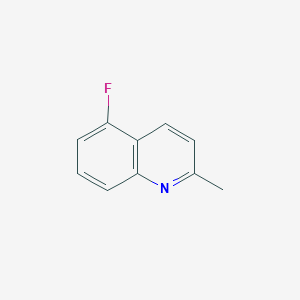
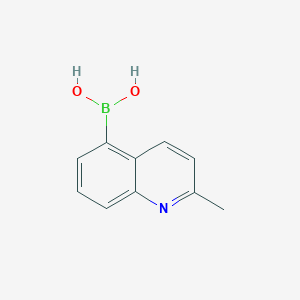
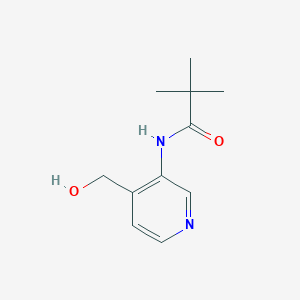
![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)
